Methyl (1R,3R)-3-(azidomethyl)-3-fluorocyclopentane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

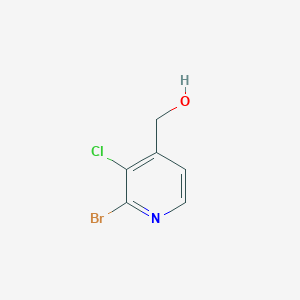

Methyl (1R,3R)-3-(azidomethyl)-3-fluorocyclopentane-1-carboxylate, also known as MAFPC, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MAFPC is a cyclopentane derivative that contains an azide and a fluorine atom, making it a valuable tool for studying biological systems.

Applications De Recherche Scientifique

Methyl (1R,3R)-3-(azidomethyl)-3-fluorocyclopentane-1-carboxylate has several potential applications in scientific research. One of the main uses of this compound is as a bioorthogonal reagent for labeling biomolecules. Bioorthogonal chemistry is a powerful tool for studying biological systems because it allows for the selective labeling of biomolecules without interfering with their function. This compound can be used to label proteins, nucleic acids, and lipids in living cells and organisms, allowing researchers to track their movement and interactions in real-time.

Another potential application of this compound is as a photoaffinity probe. Photoaffinity labeling is a technique that involves the use of a compound that becomes covalently attached to a biomolecule upon exposure to light. This compound can be modified with a photoreactive group, allowing it to bind to specific targets in a reversible manner. This technique can be used to identify protein-protein interactions and enzyme-substrate interactions.

Mécanisme D'action

Methyl (1R,3R)-3-(azidomethyl)-3-fluorocyclopentane-1-carboxylate is an azide-containing compound, which means that it can undergo a reaction known as the Huisgen cycloaddition or click reaction. The click reaction is a type of chemical reaction that involves the formation of a triazole ring between an azide and an alkyne. This compound can react with alkynes that are present in biomolecules, allowing it to selectively label these molecules.

Biochemical and Physiological Effects

This compound is a relatively new compound, and its biochemical and physiological effects are still being studied. However, early studies have shown that this compound is non-toxic and does not interfere with cellular processes. This compound has been successfully used to label proteins, nucleic acids, and lipids in living cells and organisms, indicating that it is a useful tool for studying biological systems.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Methyl (1R,3R)-3-(azidomethyl)-3-fluorocyclopentane-1-carboxylate is its bioorthogonality. This compound can selectively label biomolecules without interfering with their function, allowing researchers to study biological systems in real-time. This compound is also easy to synthesize and modify, making it a versatile tool for scientific research.

One limitation of this compound is its relatively low reactivity compared to other bioorthogonal reagents. This compound requires high concentrations and long incubation times to achieve efficient labeling, which can be a disadvantage in some experiments. Additionally, this compound is sensitive to light and must be stored in the dark to prevent degradation.

Orientations Futures

There are several potential future directions for research on Methyl (1R,3R)-3-(azidomethyl)-3-fluorocyclopentane-1-carboxylate. One area of interest is the development of more reactive analogs of this compound. Researchers are currently exploring ways to increase the reactivity of this compound, which would make it a more efficient tool for labeling biomolecules.

Another area of interest is the development of this compound-based photoaffinity probes. Photoaffinity labeling is a powerful technique for studying biological systems, and this compound has the potential to be a valuable tool in this area.

Finally, researchers are exploring the use of this compound in vivo. While this compound has been successfully used to label biomolecules in living cells and organisms, its in vivo applications are still being studied. Further research in this area could lead to the development of new diagnostic and therapeutic tools.

Méthodes De Synthèse

The synthesis of Methyl (1R,3R)-3-(azidomethyl)-3-fluorocyclopentane-1-carboxylate is a multi-step process that involves the use of several reagents and solvents. The first step is the preparation of 3-fluorocyclopentanone, which is then converted to the corresponding alcohol using sodium borohydride. The alcohol is then protected as a silyl ether, and the fluorine atom is introduced using Selectfluor. The azide group is then installed using sodium azide, and the silyl ether is removed using tetra-n-butylammonium fluoride. Finally, the carboxylic acid is introduced using di-tert-butyl dicarbonate, and the methyl ester is formed using methanol and sodium methoxide.

Propriétés

IUPAC Name |

methyl (1R,3R)-3-(azidomethyl)-3-fluorocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FN3O2/c1-14-7(13)6-2-3-8(9,4-6)5-11-12-10/h6H,2-5H2,1H3/t6-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWMOBYQPFACJB-HTRCEHHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)(CN=[N+]=[N-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@](C1)(CN=[N+]=[N-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2399853.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2399854.png)

![Methyl 4-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2399857.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2399859.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2399864.png)

![6-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B2399865.png)

![ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2399870.png)

![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2399873.png)